molecular formula C19H23NO2 B3983757 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide CAS No. 433249-01-5

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide

Cat. No. B3983757
CAS RN: 433249-01-5
M. Wt: 297.4 g/mol
InChI Key: YIFURKQWVAEIBH-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide, also known as Carphedon, is a nootropic drug that has been widely studied for its cognitive-enhancing effects. It was first synthesized in 1983 by a team of Russian scientists and has since been used in various scientific research applications. In

Mechanism of Action

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide is believed to work by increasing the levels of dopamine and noradrenaline in the brain. These neurotransmitters are involved in various cognitive processes, including attention, memory, and motivation. This compound has also been shown to increase the levels of acetylcholine, another neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the expression of certain genes that are involved in the regulation of neurotransmitters and other signaling molecules in the brain.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide has several advantages for use in lab experiments. It has been well-characterized and has a well-established synthesis method. It has also been extensively studied for its cognitive-enhancing effects, making it a useful tool for investigating the mechanisms of cognitive function. However, there are also some limitations to its use in lab experiments. It has been shown to have some toxicity in animal models, and its long-term effects on human health are not well-understood.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide. One area of interest is its potential use in the treatment of Alzheimer's disease and dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. There is also interest in investigating the long-term effects of this compound on human health, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. Its synthesis method is well-established, and it has been investigated for its potential use in the treatment of cognitive impairment and Alzheimer's disease. While it has several advantages for use in lab experiments, there are also some limitations to its use, and its long-term effects on human health are not well-understood. There are several future directions for research on this compound, including its potential use in enhancing cognitive function in healthy individuals and its long-term effects on human health.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide has been extensively studied for its cognitive-enhancing effects. It has been shown to improve learning and memory in animal models and has also been studied in human clinical trials for the treatment of cognitive impairment. It has also been investigated for its potential use in the treatment of Alzheimer's disease and dementia.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(17-8-4-3-5-9-17)20-19(21)10-6-7-16-11-13-18(22-2)14-12-16/h3-5,8-9,11-15H,6-7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFURKQWVAEIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256248
Record name 4-Methoxy-N-(1-phenylethyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433249-01-5
Record name 4-Methoxy-N-(1-phenylethyl)benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433249-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(1-phenylethyl)benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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